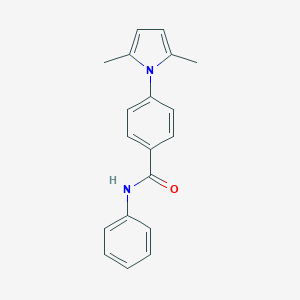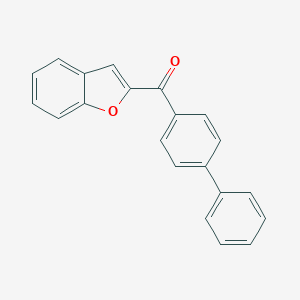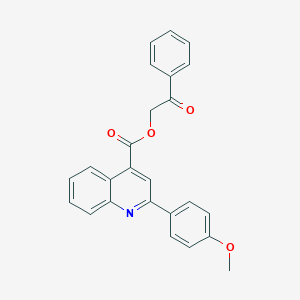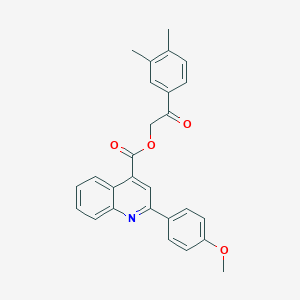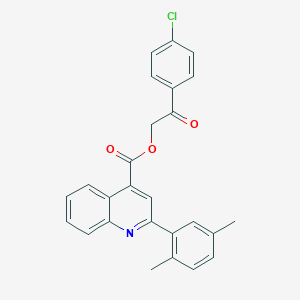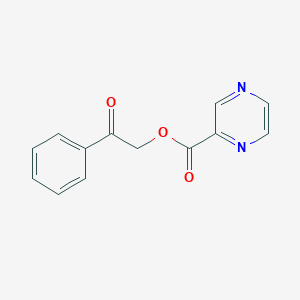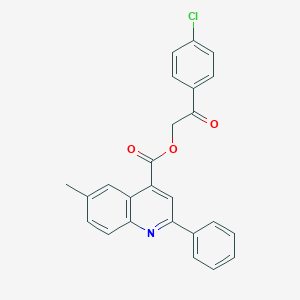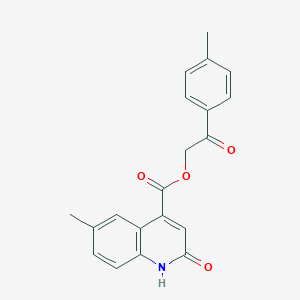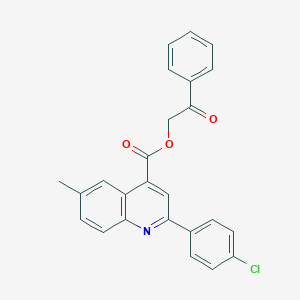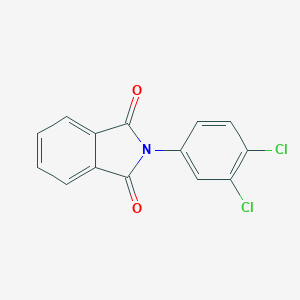
2-(3,4-dichlorophényl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been reported. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been investigated through density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been used as a catalyst for Mitsunobu reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been reported. For instance, 2-(3,4-Dichlorophenyl)cyclopentanone has a molecular formula of C11H10Cl2O, an average mass of 229.102 Da, and a monoisotopic mass of 228.010864 Da .Mécanisme D'action
Target of Action
The primary target of 2-(3,4-dichlorophenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences the dopaminergic pathways . These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis has been used to predict some of these properties . The compound’s bioavailability, which is influenced by its ADME properties, is a critical factor in its pharmacological activity .
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system .
Action Environment
The action, efficacy, and stability of 2-(3,4-dichlorophenyl)isoindole-1,3-dione can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity, good solubility, and ability to form films. However, 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some laboratories. Additionally, the toxicity of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has not been fully investigated, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the research on 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione. One potential area of research is the synthesis of novel 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione derivatives with improved properties such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione in cancer cells, which could lead to the development of new anticancer therapies. Additionally, 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione could be explored for its potential applications in organic electronics, as it has shown promising properties as a building block for the synthesis of various polymers and copolymers.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction between 3,4-dichloroaniline and phthalic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between 3,4-dichlorobenzaldehyde and phthalimide in the presence of a base such as potassium carbonate. Both methods have been reported in the literature and have been shown to yield high purity 2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ces composés aromatiques ont suscité un intérêt considérable pour leur utilisation potentielle dans la synthèse pharmaceutique . Ils sont présents dans un large éventail de molécules bioactives et se sont avérés être des intermédiaires importants pour la synthèse de nouveaux médicaments .
Herbicides
Les dérivés d'isoindoline-1,3-dione ont été utilisés dans le développement d'herbicides . Leur structure chimique et leur réactivité uniques les rendent adaptés à cette application.
Colorants et teintures
Les composés sont utilisés dans la production de colorants et de teintures . Leur capacité à absorber et à réfléchir la lumière de manière spécifique les rend utiles dans ces industries.
Additifs de polymère
Les dérivés d'isoindoline-1,3-dione sont utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés du polymère, telles que sa résistance, sa flexibilité et sa résistance à la chaleur et aux produits chimiques.
Synthèse organique
Ces composés sont utilisés dans la synthèse organique . Ils peuvent servir de blocs de construction dans la création de molécules organiques complexes.
Matériaux photochromes
Les dérivés d'isoindoline-1,3-dione sont utilisés dans le développement de matériaux photochromes . Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière, ce qui les rend utiles dans une variété d'applications, telles que les lunettes et les encres de sécurité.
Modulation des récepteurs de la dopamine
Les isoindolines et l'isoindoline-1,3-dione modulent le récepteur de la dopamine D3, ce qui suggère une application potentielle comme agents antipsychotiques .
Traitement de la maladie d'Alzheimer
L'inhibition de l'agrégation de la protéine β-amyloïde par ces composés indique une capacité potentielle dans le traitement de la maladie d'Alzheimer .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isoindoline-1,3-dione derivatives, a class of compounds to which 2-(3,4-dichlorophenyl)isoindole-1,3-dione belongs, have been found to interact with various enzymes and proteins
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor D2, influencing its activity
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWYWRYUHZILMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

